

Application Notes and Protocols for In Vivo Murine Models: Sophoraflavanone G

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sophoraflavanone I*

Cat. No.: B15624020

[Get Quote](#)

Note to the Reader: The initial request specified "**Sophoraflavanone I**." However, a comprehensive literature search yielded no specific in vivo murine data for **Sophoraflavanone I**. In contrast, substantial research exists for the closely related compound, Sophoraflavanone G (SG). Therefore, these application notes and protocols have been developed based on the available data for Sophoraflavanone G, a prenylated flavonoid isolated from *Sophora flavescens*. Researchers can use these methodologies as a foundational framework for designing studies with other related compounds, including **Sophoraflavanone I**, adjusting parameters as necessary.

Introduction

Sophoraflavanone G (SG) is a bioactive flavonoid with demonstrated anti-inflammatory, anti-cancer, anti-neuroinflammatory, and antibacterial properties in various preclinical models.^{[1][2][3][4][5]} These notes provide an overview of established murine models and detailed protocols for the in vivo evaluation of SG, intended for researchers in pharmacology, immunology, and drug development.

Efficacy Data in Murine Models

The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of Sophoraflavanone G in murine models.

Table 1: Anti-Inflammatory and Anti-Allergic Efficacy of Sophoraflavanone G

Model	Mouse Strain	Administration Route	Dosage	Key Findings	Reference
Croton oil-induced ear edema	ICR Mice	Topical	10-250 µg/ear	Dose-dependent reduction in ear edema.	[1]
Carrageenan-induced paw edema	Rats	Oral	2-250 mg/kg	Dose-dependent inhibition of paw edema.	[1]
Ovalbumin (OVA)-sensitized asthma	BALB/c Mice	Intraperitoneal	Not specified	Significantly reduced airway hyper-responsiveness (AHR), eosinophil infiltration, and goblet cell hyperplasia.	[6][7]

Table 2: Antibacterial Efficacy of Sophoraflavanone G

Model	Animal Model	Administration Route	Dosage	Key Findings	Reference
Riemerella anatipestifer peritonitis	Ducklings	Not specified	10 mg/kg	Significantly reduced bacterial loads in brain, liver, lungs, and kidneys.[4]	[4]

Toxicity Data

Specific toxicity studies for isolated Sophoraflavanone G are not extensively detailed in the available literature. However, a study on a flavonoid-rich extract from Sophora flavescens (SFEA) provides relevant safety information.

Table 3: Acute and Subchronic Oral Toxicity of a Flavonoid-Rich Sophora flavescens Extract

Study Type	Animal Model	Dosage	Key Findings	Reference
Acute Toxicity	Kunming (KM) Mice	9.0 g/kg	No mortality or clinical signs of toxicity observed.	[8]
13-Week Subchronic Toxicity	Sprague-Dawley (SD) Rats	Up to 1200 mg/kg/day	No-Observed-Adverse-Effect-Level (NOAEL) was determined to be greater than 1200 mg/kg.	[8]

Experimental Protocols

The following are detailed protocols for key in vivo experiments based on published studies.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)

This protocol is adapted from studies evaluating the anti-inflammatory effects of compounds in vivo.

Objective: To assess the acute anti-inflammatory activity of Sophoraflavanone G by measuring the inhibition of carrageenan-induced paw edema.

Materials:

- Male Sprague-Dawley rats (150-200g)
- Sophoraflavanone G (SG)
- Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO)
- 1% (w/v) Carrageenan solution in sterile saline
- Pletysmometer or digital calipers
- Oral gavage needles

Procedure:

- **Animal Acclimatization:** Acclimate rats for at least one week under standard laboratory conditions ($22\pm 2^{\circ}\text{C}$, 12h light/dark cycle) with free access to food and water.
- **Grouping:** Divide animals into groups (n=6-10 per group):
 - Group 1: Vehicle control (receives vehicle only)
 - Group 2: Positive control (e.g., Indomethacin 10 mg/kg)
 - Group 3-5: SG treatment groups (e.g., 50, 100, 200 mg/kg)
- **Compound Administration:** Administer SG or vehicle orally via gavage 60 minutes before carrageenan injection.

- **Edema Induction:** Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
- **Measurement:** Measure the paw volume or diameter immediately before carrageenan injection (baseline) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
- **Data Analysis:** Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula:
 - % Inhibition = $[(V_c - V_t) / V_c] * 100$
 - Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This protocol is a model for studying the effects of SG on allergic airway inflammation.[\[6\]](#)[\[7\]](#)

Objective: To evaluate the therapeutic potential of Sophoraflavanone G in a murine model of allergic asthma.

Materials:

- Female BALB/c mice (6-8 weeks old)
- Sophoraflavanone G (SG)
- Ovalbumin (OVA)
- Aluminum hydroxide (Alum)
- Phosphate-buffered saline (PBS)
- Intraperitoneal injection needles
- Aerosol challenge chamber

- Whole-body plethysmograph for measuring Airway Hyper-responsiveness (AHR)

Procedure:

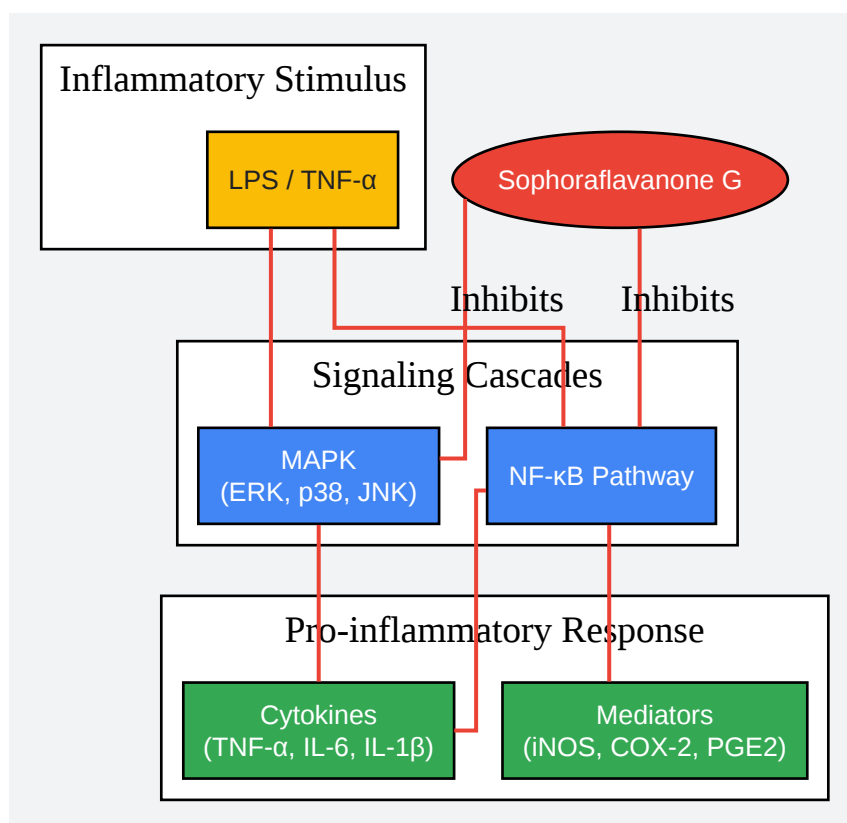
- Sensitization:
 - On days 0 and 14, sensitize mice by intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.
- Aerosol Challenge:
 - From days 21 to 23, challenge the mice with 1% OVA aerosol in PBS for 30 minutes daily.
- SG Treatment:
 - Administer SG (specify dose) or vehicle (e.g., DMSO) via IP injection 1 hour before each OVA challenge.
- Measurement of Airway Hyper-responsiveness (AHR):
 - On day 28, 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
 - Expose mice to nebulized PBS followed by increasing concentrations of methacholine (e.g., 0, 10, 20, 40 mg/mL) and record the enhanced pause (Penh) values.
- Sample Collection:
 - On day 29, euthanize the mice.
 - Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., IL-4, IL-5, IL-13).
 - Collect lung tissue for histology (H&E for inflammation, PAS for goblet cells) and protein/gene expression analysis.
- Data Analysis:

- Compare AHR, inflammatory cell counts in BALF, cytokine levels, and histological scores between SG-treated and control groups.

Visualization of Signaling Pathways and Workflows

Diagram 1: Sophoraflavanone G Anti-Inflammatory Signaling Pathway

Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades.^{[2][9][10]} It down-regulates the phosphorylation of MAPKs and the activation of NF- κ B, leading to reduced production of inflammatory mediators like iNOS, COX-2, TNF- α , IL-6, and IL-1 β .^{[2][9]}



[Click to download full resolution via product page](#)

Caption: Sophoraflavanone G inhibits inflammatory pathways.

Diagram 2: Experimental Workflow for Murine Asthma Model

The following diagram outlines the key steps and timeline for the OVA-induced allergic asthma model used to evaluate Sophoraflavanone G.[6]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Effects of sophoraflavanone G, a prenylated flavonoid from *Sophora flavescens*, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Anti-neuroinflammatory effect of Sophoraflavanone G from *Sophora alopecuroides* in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Sophoraflavanone G from *Sophora flavescens* induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Sophoraflavanone G Ameliorates *Riemerella anatipestifer* infection in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
5. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
6. mdpi.com [mdpi.com]
7. Sophoraflavanone G from *Sophora flavescens* Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
8. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of *Sophora flavescens* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of sophoraflavanone G isolated from *Sophora flavescens* in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Sophoraflavanone G by Inhibiting TNF- α -Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Murine Models: Sophoraflavanone G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624020#murine-models-for-in-vivo-testing-of-sophoraflavanone-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com